N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-15-9-10-18(17(12-15)19(24)13-5-2-1-3-6-13)22-20(25)14-7-4-8-16(11-14)23(26)27/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVALLOIGOWGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251727 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157488-08-9 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157488-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide typically involves the reaction of 2-amino-5-chlorobenzophenone with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, organic solvents like dichloromethane.
Major Products:
Reduction: Formation of N-(2-benzoyl-4-chlorophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide is utilized as a reagent in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions. Its ability to act as a precursor for other compounds enhances its utility in synthetic chemistry.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. Research has shown that derivatives with similar structures can effectively combat bacterial infections.
- Anticancer Properties : Investigations have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell proliferation, making them candidates for further development in cancer therapeutics.
Medicine
- Drug Development : The compound is being studied for its potential role in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its mechanism of action may involve interaction with enzymes or receptors critical for disease progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another research project focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its promise as an anticancer therapeutic.
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Chemistry | Organic Synthesis Reagent | Facilitates complex molecule formation |
| Biology | Antimicrobial Activity | Significant inhibition of bacterial growth |
| Medicine | Anticancer Research | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can affect various biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide: A degradation product of nordiazepam under acidic conditions, this compound shares the 2-benzoyl-4-chlorophenyl group but replaces the 3-nitrobenzamide with a 2-aminoacetamide. Reversible equilibrium with nordiazepam in acidic solutions highlights its pH-dependent stability .
- N-(4-hydroxyphenyl)-3-nitrobenzamide : Substituting the chlorophenyl group with a 4-hydroxyphenyl introduces a polar hydroxyl (-OH) group, enhancing aqueous solubility but reducing lipophilicity. This modification could alter membrane permeability and bioavailability compared to the target compound .
Halogen Substitution Variations
- 4-Chloro-N-(3-fluorophenyl)-3-nitrobenzamide: Replacing the 4-chlorophenyl with a 3-fluorophenyl group introduces a smaller, more electronegative halogen.
- 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide : With dual chloro and nitro substituents, this compound exhibits enhanced electrophilicity. The hydroxyl group at the 2-position facilitates hydrogen bonding, influencing crystal packing and solubility (predicted pKa = 6.42) .
Physicochemical Properties
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a nitro group, which is crucial for its reactivity and interaction with biological molecules. The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 305.73 g/mol
The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 8 |
| Escherichia coli | 15 | 4 |
| Pseudomonas aeruginosa | 10 | 16 |
| Klebsiella pneumoniae | 14 | 8 |
These results suggest that the compound has the potential to be developed into a therapeutic agent for treating bacterial infections .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines revealed that the compound induces apoptosis and cell cycle arrest.
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
- Effects Observed :
- Induction of apoptosis via caspase activation.
- Cell cycle arrest in the G1 phase.
These findings highlight the compound's potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a strong correlation between the compound's concentration and its inhibitory effects on bacterial growth. The study concluded that modifications to the nitro group could enhance antimicrobial activity further.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested on human cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This suggests a promising avenue for further research in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide?
The compound can be synthesized via a condensation reaction between 2-amino-4-chlorobenzophenone and 3-nitrobenzoyl chloride under Schotten-Baumann conditions. This method involves maintaining a basic pH (e.g., using NaHCO₃ or NaOH) to deprotonate the amine and facilitate nucleophilic acyl substitution. Temperature control (0–5°C) is critical to minimize side reactions like hydrolysis of the acyl chloride. Similar protocols for related nitrobenzamides report yields of 40–60% after purification by recrystallization or column chromatography .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Essential for confirming the amide bond formation and aromatic substitution pattern. For example, the amide proton typically appears at δ 10–12 ppm, while nitro group effects deshield adjacent protons.
- LC-MS : Monitors the [M+H]+ ion (expected at m/z 377.1 for C₂₀H₁₄ClN₂O₃) and assesses purity.
- IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .
Q. How does pH influence the stability of this compound?
The compound is stable in neutral aqueous solutions but undergoes reversible hydrolysis in acidic conditions (pH < 3) to form 2-benzoyl-4-chloroaniline and 3-nitrobenzoic acid. Researchers must account for this equilibrium during sample preparation (e.g., avoiding prolonged storage in acidic media) .
Advanced Research Questions
Q. What experimental strategies mitigate reversibility in degradation studies?
To isolate degradation products, use quenching agents (e.g., rapid neutralization) or low-temperature workflows. For analytical recovery, solid-phase extraction (SPE) protocols should include spiked controls to quantify equilibrium shifts, as demonstrated in nordiazepam transformation studies .
Q. How can synthesis yields be optimized for structurally similar nitrobenzamides?
Key factors include:
- Reagent stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine reduces unreacted starting material.
- Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents.
- Purification : Gradient elution (e.g., petroleum ether:ethyl acetate from 4:1 to 1:1) resolves byproducts with similar Rf values. Despite optimization, yields for complex nitrobenzamides rarely exceed 50% due to steric hindrance and electron-withdrawing group effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
Density Functional Theory (DFT) calculations can model the compound’s electronic properties (e.g., nitro group electron-withdrawing effects on amide bond stability). Molecular docking studies may predict binding affinities to biological targets, though experimental validation via X-ray crystallography is recommended for confirmation .
Methodological Considerations
Q. How should researchers address discrepancies in NMR data for nitrobenzamide derivatives?
Q. What are the limitations of LC-MS in quantifying degradation products?
Co-elution of structurally similar species (e.g., nordiazepam and its transformation product) may require tandem MS (MS/MS) for differentiation. Additionally, ionization efficiency variations necessitate calibration curves using authentic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
